molecular formula C17H18O6 B15138869 Aquilarone B

Aquilarone B

Cat. No.: B15138869
M. Wt: 318.32 g/mol
InChI Key: CWMIROLCTHMEEO-YHUYYLMFSA-N
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Description

Aquilarone B is a chromone derivative isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood. Agarwood is highly valued for its fragrant properties and has been used in traditional medicine, religious rites, and cultural activities. This compound is known for its anti-inflammatory effects and is one of the many bioactive compounds found in agarwood .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aquilarone B can be synthesized through various chemical reactions involving the chromone skeleton. The synthetic route typically involves the condensation of appropriate phenolic compounds with chromone derivatives under controlled conditions. Specific details on the synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing chromone derivatives can be applied .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from agarwood. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the compound from the resinous wood. Advanced techniques like chromatography are employed to purify this compound from the crude extract .

Chemical Reactions Analysis

Types of Reactions

Aquilarone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized chromones, reduced chromones, and substituted chromone derivatives .

Scientific Research Applications

Aquilarone B has several scientific research applications:

    Chemistry: Used as a reference compound for studying chromone derivatives and their chemical properties.

    Biology: Investigated for its anti-inflammatory and potential anti-cancer properties.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases and other medical conditions.

    Industry: Utilized in the fragrance industry due to its aromatic properties

Mechanism of Action

Aquilarone B exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the modulation of cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Aquilarone A
  • Aquilarone C
  • Aquilarone D
  • Aquilarone F
  • Aquilarone G
  • Aquilarone I

Uniqueness

Aquilarone B is unique due to its specific chromone structure and its potent anti-inflammatory effects. While other similar compounds also exhibit bioactive properties, this compound stands out for its specific molecular interactions and therapeutic potential .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15-,16+/m0/s1

InChI Key

CWMIROLCTHMEEO-YHUYYLMFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O

Origin of Product

United States

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